Acetomycin

Catalog No.
S593190
CAS No.
510-18-9
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetomycin

CAS Number

510-18-9

Product Name

Acetomycin

IUPAC Name

[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1

InChI Key

OYMZTORLGBISLR-RHFNHBFPSA-N

SMILES

CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C

Synonyms

3-acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)furanone, acetomycin

Canonical SMILES

CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C

This response will focus on the scientific research applications of Acetaminophen.

Analgesic and Antipyretic Effects

Acetaminophen is a well-established analgesic (pain reliever) and antipyretic (fever reducer). Its mechanism of action for pain relief is not fully understood, but it's believed to involve inhibiting the production of prostaglandins in the central nervous system . Prostaglandins are involved in pain perception and inflammation.

For fever reduction, Acetaminophen likely acts on the hypothalamus, the part of the brain that regulates body temperature . It helps the body dissipate heat, lowering the internal body temperature.

Other Potential Research Applications

There is ongoing research exploring the potential benefits of Acetaminophen beyond pain and fever. Some areas of investigation include:

  • Neurodevelopmental Effects: Recent studies suggest a possible association between prenatal Acetaminophen use and language delays in children. However, more research is needed to confirm this and understand the underlying mechanisms .
  • Cardiovascular Effects: Studies are investigating the potential link between regular Acetaminophen intake and increased blood pressure in individuals with hypertension .

Acetomycin, also known as acetaminophen or paracetamol, is a widely used non-opioid analgesic and antipyretic agent. It is primarily employed to alleviate mild to moderate pain and reduce fever. Acetomycin is characterized by its chemical formula C8H9NO2C_8H_9NO_2 and an average molar mass of approximately 151.16 g/mol. Its structure features a para-hydroxyacetanilide configuration, which contributes to its pharmacological properties. Acetomycin is available in various formulations, including tablets, capsules, and liquid forms, making it accessible for both adults and children.

The exact mechanism of Acetomycin's action, particularly its anticancer activity, remains under investigation. Proposed mechanisms include:

  • Disruption of cell cycle progression [].
  • Inhibition of protein synthesis [].
  • Interaction with specific cellular targets involved in tumor development [].
, particularly during its metabolism in the liver. The primary metabolic pathways include:

  • Conjugation with Glucuronide: Acetomycin is predominantly metabolized through glucuronidation, forming non-toxic glucuronide conjugates.
  • Conjugation with Sulfate: Another major pathway involves sulfation, leading to the formation of sulfate conjugates.
  • Oxidation via Cytochrome P450: A minor pathway involves the oxidation of acetomycin by cytochrome P450 enzymes, particularly CYP2E1, resulting in the formation of a reactive metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). This metabolite can bind to cellular macromolecules and may lead to toxicity under conditions of glutathione depletion .

Acetomycin exhibits significant biological activity primarily through its analgesic and antipyretic effects. Its mechanism of action is not entirely understood but is believed to involve:

  • Inhibition of Prostaglandin Synthesis: Acetomycin may inhibit the enzymes cyclooxygenase-1 and cyclooxygenase-2, reducing the synthesis of prostaglandins that mediate pain and inflammation.
  • Action on Central Nervous System: It acts on the hypothalamus to regulate body temperature, leading to peripheral vasodilation and sweating, which contribute to its antipyretic effects .

Additionally, acetomycin has been studied for potential genotoxic effects due to its reactive metabolites that can interact with DNA, particularly under conditions of oxidative stress or glutathione depletion .

The synthesis of acetomycin is typically achieved through the acetylation of p-aminophenol using acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:

  • Starting Material: p-Aminophenol
  • Reagents: Acetic anhydride (or acetyl chloride) in the presence of a base (e.g., pyridine).
  • Reaction Conditions: The reaction mixture is stirred at elevated temperatures until completion.
  • Product Isolation: The resulting acetaminophen is purified through recrystallization from water or organic solvents.

This method highlights the reactivity of the amine group in p-aminophenol towards acylation, forming acetomycin efficiently .

Acetomycin is extensively used in clinical settings for various applications:

  • Pain Relief: It is effective for treating headaches, toothaches, menstrual cramps, and musculoskeletal pain.
  • Fever Reduction: Acetomycin is commonly used to reduce fever in adults and children.
  • Combination Therapies: It is often included in combination medications with other analgesics or cold medications due to its synergistic effects.

Despite its widespread use, caution is advised regarding its dosage due to potential hepatotoxicity associated with overdose or chronic use .

Acetomycin interacts with several drugs and substances that can affect its metabolism and efficacy:

  • Cytochrome P450 Inducers: Drugs such as phenobarbital may enhance the formation of N-acetyl-p-benzoquinone imine (NAPQI), increasing the risk of liver toxicity.
  • Glucuronidation Inhibitors: Medications like ranitidine can inhibit glucuronidation pathways, leading to increased plasma concentrations of acetomycin.
  • Alcohol Consumption: Chronic alcohol use can induce liver enzymes that increase NAPQI production, heightening the risk of hepatotoxicity during acetomycin use .

Similar Compounds: Comparison

Several compounds share structural similarities with acetomycin, each exhibiting unique properties:

Compound NameChemical FormulaPrimary UseUnique Features
ParacetamolC8H9NO2C_8H_9NO_2Analgesic/antipyreticWidely used; low risk of gastrointestinal side effects compared to NSAIDs .
PhenacetinC8H10N2OC_8H_{10}N_2OAnalgesicWas used historically but withdrawn due to carcinogenicity concerns .
AcetanilideC8H9NOC_8H_9NOAnalgesicPrecursor to acetomycin; less commonly used due to safety concerns .
Salicylic AcidC7H6O3C_7H_6O_3Anti-inflammatoryFound in aspirin; has distinct anti-inflammatory properties .

Acetomycin's unique profile lies in its favorable safety profile compared to non-steroidal anti-inflammatory drugs while still providing effective analgesia and antipyresis without significant gastrointestinal irritation.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Exact Mass

214.08412354 g/mol

Monoisotopic Mass

214.08412354 g/mol

Heavy Atom Count

15

UNII

373B64IT09

Wikipedia

Acetomycin

Dates

Modify: 2024-04-14

Formation of chiral quaternary carbon stereocenters using silylene transfer reactions: enantioselective synthesis of (+)-5-epi-acetomycin

Stacie A Calad, K A Woerpel
PMID: 17305349   DOI: 10.1021/ol063072p

Abstract

Chiral quaternary carbon stereocenters can be established with high diastereoselectivity by a silylene transfer/Ireland-Claisen rearrangement. The utility of this method was demonstrated by application to a synthesis of (+)-5-epi-acetomycin. [reaction: see text]


The structure of acetomycin. Spectroscopic characterization and X-ray analysis of a bromo derivative

H Uhr, A Zeeck, W Clegg, E Egert, H Fuhrer, H H Peter
PMID: 4093332   DOI: 10.7164/antibiotics.38.1684

Abstract

Acetomycin (1a), known since 1958, has been further characterized by NMR and CD spectra. The 3-acetyl side chain of 1a is reduced selectively by sodium cyanoborohydride yielding the diastereomeric alcohols 2a and 3a, which were esterified to the crystalline bromoacetates 2c and 3c. The structure and absolute configuration of 3c was determined by X-ray analysis. From these data the absolute configuration of 1a followed as 3S, 4S, 5R.


Total synthesis of (+/-)-acetomycin and design of esterase-resistant analogs

J Uenishi, N Kobayashi, S Komine, T Okadai, O Yonemitsu, T Sasaki, Y Yamada
PMID: 10319430   DOI: 10.1248/cpb.47.517

Abstract

The synthesis of acetomycin and related analogs was investigated. Acetomycin was synthesized from diethyl allyl(methyl)malonate in 6.5% yield over 18 steps. The total number of steps was improved compared to our previous synthesis; i.e., four steps shorter, and the total yield was 4.5% greater than the previous synthesis. Acetomycin analogs with benzoyloxy and pivaloyloxy groups, instead of an acetoxy group at the 5-position of the gamma-butyrolactone ring were designed as esterase-resistant models and prepared similarly. Although they showed a similar level of cytotoxicity as acetomycin in vitro, they were not resistant to porcine liver esterase, and lost cytotoxicity in vivo.


Biological effects of acetomycin. II. Inactivation by esterases in vitro

S W Mamber, J D Mitulski, P E Borondy, J B Tunac
PMID: 3558119   DOI: 10.7164/antibiotics.40.77

Abstract

Acetomycin has antitumor activity in vitro but not in vivo. HCT-8 human colon adenocarcinoma assays in the presence of a drug metabolizing system (rat liver S9 fraction) demonstrated that liver enzymes inactivated acetomycin. The structure of acetomycin suggested that an esterase could be the key inactivating enzyme. Assays with porcine liver esterase (EC 3.1.1.1) showed that this enzyme rapidly abolishes the activity of acetomycin against HCT-8 cells. The potential utility of acetomycin as an antitumor agent thus depends on finding a means of preventing esterase inactivation.


Biological effects of acetomycin. I. Activity against tumor cells in vitro and in vivo

S W Mamber, J D Mitulski, K L Hamelehle, J C French, G C Hokanson, J L Shillis, W R Leopold, D D Von Hoff, J B Tunac
PMID: 3558118   DOI: 10.7164/antibiotics.40.73

Abstract

The antibiotic acetomycin was active in vitro against HCT-8 human colon adenocarcinoma cells (IC50, 1.5 microgram/ml) and L1210 murine leukemia cells (IC50, 2.2 micrograms/ml). Acetomycin also had marked activity in the human tumor stem cell assay, with a 33% overall response rate (less than or equal to 30% survival) against 49 primary tumors. However, acetomycin was inactive in four in vivo tumor assay systems (L1210 and P388 leukemias, B16 melanoma and the MX-1 mammary xenograft system). This lack of in vivo activity may result from metabolic inactivation of acetomycin.


The structure and absolute configuration of acetomycin

F H Cano, C Foces-Foces, J Elguero
PMID: 3271088   DOI: 10.1107/s0108270188001337

Abstract

C10H14O5, Mr = 214.22, orthorhombic, P2(1)2(1)2(1), a = 14.1084 (6), b = 10.6443 (3), c = 7.1970 (1) A, V = 1080.80 (6) A3, Z = 4, D chi = 1.317 Mg m-3, Cu K alpha, lambda = 1.5418 A, mu = 0.8571 mm-1, F(000) = 456, T = 293 K, R = 0.052 for 816 observed [3 sigma (I)] Friedel pairs. The determined absolute configuration may be described as 3S, 4R, 5R, the five-membered ring having an envelope conformation, with the bulky substituents at cis positions. The bond lengths and angles are in agreement with those of the bromoacetoxy derivative.


Explore Compound Types